Methyl 3-(2-(2-(dicyclohexylphosphanyl)-1H-pyrrol-1-yl)phenyl)propanoate
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Overview
Description
Methyl 3-(2-(2-(dicyclohexylphosphanyl)-1H-pyrrol-1-yl)phenyl)propanoate is a complex organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a unique structure that includes a pyrrole ring, a phenyl group, and a dicyclohexylphosphanyl group, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-(2-(dicyclohexylphosphanyl)-1H-pyrrol-1-yl)phenyl)propanoate can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction typically requires a palladium catalyst, a boron reagent, and mild reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process would likely involve the use of specialized equipment to handle the reagents and catalysts safely and efficiently.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-(2-(dicyclohexylphosphanyl)-1H-pyrrol-1-yl)phenyl)propanoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions can vary, but they often involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol. Substitution reactions can result in a wide range of products, depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(2-(2-(dicyclohexylphosphanyl)-1H-pyrrol-1-yl)phenyl)propanoate has several scientific research applications:
Chemistry: It is used as a ligand in various catalytic reactions, including Suzuki-Miyaura coupling.
Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug design and development.
Industry: It is used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which Methyl 3-(2-(2-(dicyclohexylphosphanyl)-1H-pyrrol-1-yl)phenyl)propanoate exerts its effects involves its interaction with various molecular targets. The dicyclohexylphosphanyl group can act as a ligand, coordinating with metal centers in catalytic reactions. The pyrrole and phenyl groups contribute to the compound’s overall stability and reactivity, allowing it to participate in a range of chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Methyl acetate: A simpler ester with a pleasant odor, commonly used as a solvent.
Ethyl acetate: Another ester used in perfumes and flavoring agents.
Methyl butyrate: Known for its fruity odor, used in food flavoring.
Uniqueness
Methyl 3-(2-(2-(dicyclohexylphosphanyl)-1H-pyrrol-1-yl)phenyl)propanoate is unique due to its complex structure, which includes a phosphanyl group, a pyrrole ring, and a phenyl group. This combination of functional groups provides the compound with distinctive chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C26H36NO2P |
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Molecular Weight |
425.5 g/mol |
IUPAC Name |
methyl 3-[2-(2-dicyclohexylphosphanylpyrrol-1-yl)phenyl]propanoate |
InChI |
InChI=1S/C26H36NO2P/c1-29-26(28)19-18-21-11-8-9-16-24(21)27-20-10-17-25(27)30(22-12-4-2-5-13-22)23-14-6-3-7-15-23/h8-11,16-17,20,22-23H,2-7,12-15,18-19H2,1H3 |
InChI Key |
MBCQCBQQPWVHRO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1=CC=CC=C1N2C=CC=C2P(C3CCCCC3)C4CCCCC4 |
Origin of Product |
United States |
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